Estrogen Receptor Binding Affinity Comparison
In a competitive binding assay using calf uterine cytosol with [3H]estradiol as the reference ligand, the symmetrically disubstituted dimer derived from 2-(2-fluoro-5-methoxyphenyl)propan-2-ol (Compound 2) exhibited a relative binding affinity (RBA) of 6.4% relative to estradiol, exceeding the RBA of the corresponding unsubstituted parent dimer (Compound 1) which measured 3.6% . This represents a 78% relative increase in receptor binding affinity attributable specifically to the 2-fluoro-5-methoxy substitution pattern. Notably, among all derivatives tested (including Cl, OCH3, and CH3 substitutions at various positions), the 2,2′-difluoro-5,5′-dimethoxy-substituted dimer (Compound 2) demonstrated the highest RBA value of 6.4%, surpassing even the 6,6′-difluoro-substituted dimer (Compound 8, RBA 4.0%) and 6,6′-dichloro-substituted dimer (Compound 9, RBA 3.5%) .
| Evidence Dimension | Relative Binding Affinity (RBA) to calf uterine estrogen receptor |
|---|---|
| Target Compound Data | RBA = 6.4% of estradiol (Compound 2: dimer derived from 2-(2-fluoro-5-methoxyphenyl)propan-2-ol) |
| Comparator Or Baseline | RBA = 3.6% (Compound 1: unsubstituted parent dimer); RBA = 4.0% (Compound 8: 6,6′-difluoro dimer); RBA = 3.5% (Compound 9: 6,6′-dichloro dimer) |
| Quantified Difference | 78% increase vs. unsubstituted parent (6.4% vs. 3.6%); 60% higher than 6,6′-dichloro analog (6.4% vs. 3.5%) |
| Conditions | Competitive binding assay using calf uterine cytosol with [3H]estradiol as reference ligand |
Why This Matters
This quantitative binding difference demonstrates that the specific 2-fluoro-5-methoxy substitution pattern produces measurably superior estrogen receptor engagement compared to unsubstituted or differently substituted analogs, directly informing selection for antiestrogen drug discovery programs.
